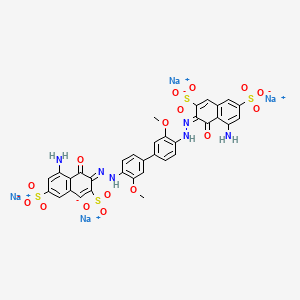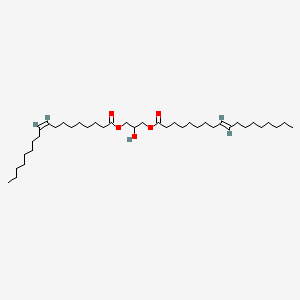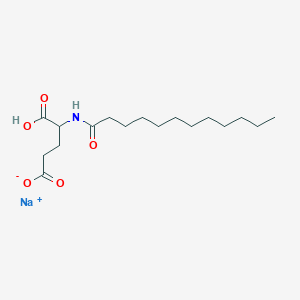
sodium;4-(dodecanoylamino)-5-hydroxy-5-oxopentanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
sodium;4-(dodecanoylamino)-5-hydroxy-5-oxopentanoate is a chemical compound listed in the PubChem database It is known for its unique properties and applications in various scientific fields
Preparation Methods
The preparation of sodium;4-(dodecanoylamino)-5-hydroxy-5-oxopentanoate involves specific synthetic routes and reaction conditions. One common method includes the use of dichloromethane and methanol as solvents, along with hydroxypropyl methylcellulose and pluronic F-127. The mixture is then subjected to supercritical fluid crystallization, which helps in obtaining the compound with desired properties .
Chemical Reactions Analysis
sodium;4-(dodecanoylamino)-5-hydroxy-5-oxopentanoate undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include imidazole and phosgene. For instance, the reaction of phosgene with imidazole under anhydrous conditions results in the formation of the compound . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
sodium;4-(dodecanoylamino)-5-hydroxy-5-oxopentanoate has a wide range of scientific research applications. In chemistry, it is used as a reagent in organic synthesis, particularly in the coupling of amino acids for peptide synthesis. In biology, it plays a role in the structural annotation of bioactive metabolites and lipids. In medicine, it is utilized in the development of new drugs and therapeutic agents. Additionally, it has industrial applications in the production of various chemical products .
Mechanism of Action
The mechanism of action of sodium;4-(dodecanoylamino)-5-hydroxy-5-oxopentanoate involves its interaction with specific molecular targets and pathways. For example, it can inhibit the activation of plasminogen by binding to distinct sites on the molecule. This interaction prevents the conversion of plasminogen to plasmin, thereby exerting its effects .
Comparison with Similar Compounds
sodium;4-(dodecanoylamino)-5-hydroxy-5-oxopentanoate can be compared with other similar compounds, such as carbonyldiimidazole and tranexamic acid. While these compounds share some similarities in their chemical structure and properties, this compound is unique in its specific applications and mechanisms of action.
Properties
IUPAC Name |
sodium;4-(dodecanoylamino)-5-hydroxy-5-oxopentanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H31NO5.Na/c1-2-3-4-5-6-7-8-9-10-11-15(19)18-14(17(22)23)12-13-16(20)21;/h14H,2-13H2,1H3,(H,18,19)(H,20,21)(H,22,23);/q;+1/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWIUXJGIDSGWDN-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC(=O)NC(CCC(=O)[O-])C(=O)O.[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCC(=O)NC(CCC(=O)[O-])C(=O)O.[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H30NNaO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
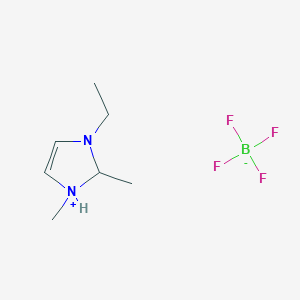
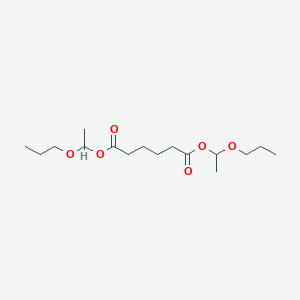
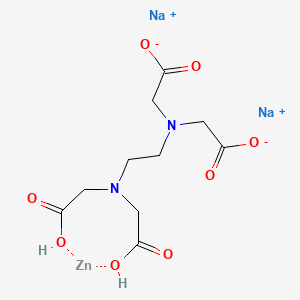
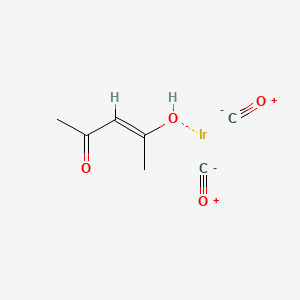

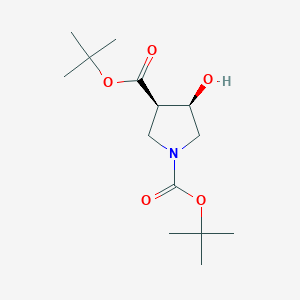
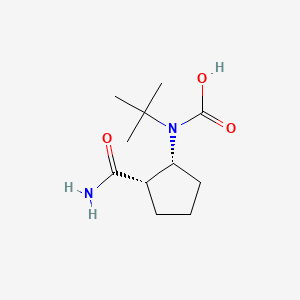
![2-[3-(Dimethylamino)-6-dimethylazaniumylidenexanthen-9-yl]-5-(2,5-dioxopyrrol-1-yl)benzoate](/img/structure/B8193014.png)
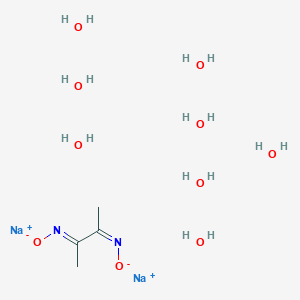
![Pyrazolo[1,5-a]pyrimidine-6-carboxylic acid, 2-chloro-7-[(1S)-1-methoxyethyl]-](/img/structure/B8193025.png)
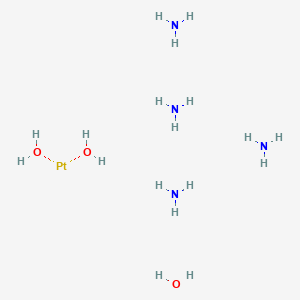
![sodium;(3E)-3-[(Z)-[[2-(2-carboxyphenyl)hydrazinyl]-phenylmethylidene]hydrazinylidene]-4-oxocyclohexa-1,5-diene-1-sulfonate](/img/structure/B8193036.png)
